[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid
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Overview
Description
[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with a suitable carbamoylating agent. One common method involves the use of carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of [(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: This compound shares the benzofuran ring structure but lacks the carbamate group.
Carbosulfan: A related carbamate compound with similar chemical properties.
Benzofuran derivatives: Other derivatives of benzofuran, such as amiodarone and bergapten, have different substituents and biological activities.
Uniqueness
[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid is unique due to its specific combination of the benzofuran ring and the carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
105641-63-2 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl)methylcarbamic acid |
InChI |
InChI=1S/C12H15NO3/c1-12(2)6-8-4-3-5-9(10(8)16-12)7-13-11(14)15/h3-5,13H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
OVANCIHPSBMNEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CNC(=O)O)C |
Origin of Product |
United States |
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